molecular formula C13H10ClNO3 B6364265 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261995-58-7

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6364265
CAS RN: 1261995-58-7
M. Wt: 263.67 g/mol
InChI Key: MYLGYFHIQQXYKO-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)nicotinic acid (6-Cl-4-MPA) is a small molecule compound with a wide range of applications in scientific research. It has been used in various studies, including those related to biochemical and physiological effects, drug discovery, and drug development. The molecule is a derivative of nicotinic acid, and has a chloro substitution at the 3-position of the phenyl ring. This property makes it an attractive compound for researchers, as it allows for the study of the effects of substitution on the molecule’s properties.

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies related to drug discovery and development, as well as in studies related to the biochemical and physiological effects of various compounds. It has also been used in studies related to the mechanism of action of various compounds, and in studies related to the structure-activity relationships of various compounds.

Mechanism of Action

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a number of mechanisms of action. These include inhibition of enzymes involved in glucose metabolism, inhibition of histone acetyltransferase (HAT) activity, and modulation of the activity of certain ion channels. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been shown to bind to various receptors, including muscarinic, nicotinic, and serotonin receptors.
Biochemical and Physiological Effects
6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the liver, reduce inflammation, and reduce oxidative stress. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been shown to reduce the risk of coronary heart disease, improve cognitive function, and reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% in lab experiments is its relatively low cost and easy availability. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% is relatively stable and can be stored for extended periods of time without significant degradation. However, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules.

Future Directions

In the future, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the discovery and development of new drugs. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the mechanism of action of various compounds, and in studies related to the structure-activity relationships of various compounds. 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could also be used in studies related to the biochemical and physiological effects of various compounds, and in studies related to the development of new therapeutic strategies. Finally, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the development of new drug delivery systems.

Synthesis Methods

6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with sodium borohydride in the presence of an aqueous solution of sodium hydroxide. This reaction yields 6-chloro-4-methoxyphenylacetic acid. The second step involves the reaction of 6-chloro-4-methoxyphenylacetic acid with nicotinic acid in the presence of an aqueous solution of sodium hydroxide. This reaction yields 6-chloro-4-methoxyphenylnicotinic acid.

properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-5-3-8(6-10(12)14)11-4-2-9(7-15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLGYFHIQQXYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680884
Record name 6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid

CAS RN

1261995-58-7
Record name 3-Pyridinecarboxylic acid, 6-(3-chloro-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261995-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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